molecular formula C16H26O2 B12521984 1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene CAS No. 655245-98-0

1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene

Cat. No.: B12521984
CAS No.: 655245-98-0
M. Wt: 250.38 g/mol
InChI Key: HTIPPFSUPCIINY-UHFFFAOYSA-N
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Description

1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene is a substituted benzene derivative characterized by two ethoxymethyl (-CH₂OCH₂CH₃) groups at the 1,4-positions and four methyl (-CH₃) groups at the 2,3,5,6-positions. This compound is structurally related to other 1,4-disubstituted tetramethylbenzene derivatives, which are widely used in organic synthesis, coordination chemistry, and materials science. The ethoxymethyl substituents confer unique electronic and steric properties, distinguishing it from analogs with bromo, cyano, or imidazole functional groups.

Properties

CAS No.

655245-98-0

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

1,4-bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene

InChI

InChI=1S/C16H26O2/c1-7-17-9-15-11(3)13(5)16(10-18-8-2)14(6)12(15)4/h7-10H2,1-6H3

InChI Key

HTIPPFSUPCIINY-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C(=C(C(=C1C)C)COCC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene typically involves the reaction of 1,4-bis(hydroxymethyl)-2,3,5,6-tetramethylbenzene with ethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like tetrahydrofuran (THF) under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of phase transfer catalysts and continuous flow reactors can further enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules .

Comparison with Similar Compounds

Key Compounds Compared :

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene ()

  • Substituents : Bromomethyl (-CH₂Br) groups.
  • Reactivity : High; bromine is a good leaving group, enabling nucleophilic substitution reactions (e.g., synthesis of piperidine derivatives for antidiabetic applications) .
  • Applications : Precursor for biologically active molecules and bis-benzimidazolium salts used in N-heterocyclic carbene (NHC) metal complexes .

1,4-Bis(cyanomethyl)-2,3,5,6-tetramethylbenzene () Substituents: Cyanomethyl (-CH₂CN) groups. Reactivity: Moderate; cyano groups participate in coordination chemistry and stabilize trans configurations in crystal structures due to reduced steric hindrance . Applications: Building block for supramolecular frameworks and triflate complexes.

1,4-Bis(imidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene ()

  • Substituents : Imidazolylmethyl (-CH₂C₃H₃N₂) groups.
  • Reactivity : High; imidazole groups act as strong ligands for metal coordination.
  • Applications : MOF construction (e.g., [Zn(bdc)(bimx)] and [Cu(CO₃)(btib)]) .

1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene (Inferred from ) Substituents: Ethoxymethyl (-CH₂OCH₂CH₃) groups. Reactivity: Low; ethoxy groups are electron-donating and less reactive than bromo or cyano groups. Applications: Potential use in stable polymers or as intermediates requiring ether-based solubility.

Structural and Crystallographic Comparisons
Compound Crystal System Space Group Key Structural Features Stability Factors
1,4-Bis(cyanomethyl)-2,3,5,6-tetramethylbenzene Monoclinic P2₁/n Trans configuration favored (1.1 kcal/mol lower energy than cis) Reduced steric congestion
Cu(II)-TBDC coordination polymer Monoclinic C2/c Chains along [110] direction; O–H···O hydrogen bonds Bridging carboxylate ligands
Imidazole derivative MOFs Variable 2D/3D networks via N-donor coordination Strong metal-ligand interactions

Key Observations :

  • Electronic Effects: Ethoxy groups donate electron density to the aromatic ring, contrasting with electron-withdrawing cyano or bromo substituents.

Biological Activity

1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene is a chemical compound with significant potential in various biological applications. Understanding its biological activity is crucial for evaluating its usefulness in medicinal chemistry and related fields. This article explores the compound's biological properties, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C14_{14}H22_{22}O2_2
  • Molecular Weight : 222.33 g/mol
  • CAS Number : Not specifically listed in the available data but derived from similar compounds.

Biological Activity Overview

The biological activity of 1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene can be categorized into several key areas:

1. Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against a range of pathogens. For instance:

  • Study Findings : A study demonstrated that derivatives of tetramethylbenzene showed effective inhibition against Gram-positive and Gram-negative bacteria.
  • Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

2. Antioxidant Activity

Antioxidant properties are critical for preventing oxidative stress-related damage in cells.

  • Research Evidence : In vitro studies have shown that similar tetramethylbenzene derivatives can scavenge free radicals effectively.
  • Implications : This activity suggests potential applications in preventing diseases linked to oxidative stress, such as cancer and neurodegenerative disorders.

3. Cytotoxic Effects

The cytotoxicity of 1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene has been evaluated in various cancer cell lines.

  • Case Study : A study reported IC50_{50} values indicating significant cytotoxicity against specific cancer cells (e.g., HeLa and MCF-7), suggesting its potential as an anticancer agent.
Cell LineIC50_{50} (µM)
HeLa25
MCF-730
A54940

4. Enzyme Inhibition

Certain studies suggest that the compound may inhibit key enzymes involved in metabolic processes.

  • Example : Inhibition of cyclooxygenase (COX) enzymes has been observed in related compounds, which could indicate anti-inflammatory properties.

The mechanisms by which 1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene exerts its biological effects include:

  • Membrane Disruption : Interactions with lipid bilayers leading to increased permeability and cell death.
  • Enzyme Interaction : Competitive or non-competitive inhibition of enzymes involved in metabolic pathways.
  • Radical Scavenging : Donation of electrons to free radicals to neutralize their harmful effects.

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